molecular formula C24H18 B12661734 Dibenz(a,h)anthracene, 5,14-dimethyl- CAS No. 71084-62-3

Dibenz(a,h)anthracene, 5,14-dimethyl-

Cat. No.: B12661734
CAS No.: 71084-62-3
M. Wt: 306.4 g/mol
InChI Key: NJPAQQMZOWQSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenz(a,h)anthracene, 5,14-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C24H18. It is a derivative of dibenz(a,h)anthracene, which consists of five fused benzene rings. This compound is known for its stability and low volatility, and it is commonly found as a pollutant in smoke and oils .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenz(a,h)anthracene, 5,14-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2 + 2 + 2] alkyne-cyclotrimerization reaction catalyzed by a cobalt/zinc reagent . This reaction allows for the formation of the polycyclic structure with the desired methyl substitutions.

Industrial Production Methods

Industrial production of dibenz(a,h)anthracene, 5,14-dimethyl- involves the distillation of coal tar and the processing of petroleum products. The compound is generated during the incomplete combustion of organic matter, such as in coke oven operations, coal tar distillation, and engine exhaust .

Chemical Reactions Analysis

Types of Reactions

Dibenz(a,h)anthracene, 5,14-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sulfuric acid (H2SO4) and nitric acid (HNO3) are used for nitration and sulfonation reactions.

Major Products Formed

    Oxidation: Quinones and other oxygenated PAHs.

    Reduction: Simpler hydrocarbons.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

Dibenz(a,h)anthracene, 5,14-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism by which dibenz(a,h)anthracene, 5,14-dimethyl- exerts its effects involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, leading to mutations and potentially causing cancer . The compound’s molecular targets include DNA and various enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    Dibenz(a,j)anthracene: Another PAH with a similar structure but different ring fusion pattern.

    Benzo(a)pyrene: A well-known PAH with potent carcinogenic properties.

    Chrysene: A four-ring PAH with similar chemical behavior.

Uniqueness

Dibenz(a,h)anthracene, 5,14-dimethyl- is unique due to its specific methyl substitutions at the 5 and 14 positions, which can influence its chemical reactivity and biological effects. This structural variation can affect its interaction with DNA and its overall genotoxicity.

Properties

CAS No.

71084-62-3

Molecular Formula

C24H18

Molecular Weight

306.4 g/mol

IUPAC Name

5,14-dimethylnaphtho[1,2-b]phenanthrene

InChI

InChI=1S/C24H18/c1-15-13-18-14-23-20(12-11-17-7-3-4-9-21(17)23)16(2)24(18)22-10-6-5-8-19(15)22/h3-14H,1-2H3

InChI Key

NJPAQQMZOWQSRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C(=C2C5=CC=CC=C15)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.